6-Chlorophthalazin-1-ol

Catalog No.
S1901504
CAS No.
57835-96-8
M.F
C8H5ClN2O
M. Wt
180.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chlorophthalazin-1-ol

CAS Number

57835-96-8

Product Name

6-Chlorophthalazin-1-ol

IUPAC Name

6-chloro-2H-phthalazin-1-one

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

InChI

InChI=1S/C8H5ClN2O/c9-6-1-2-7-5(3-6)4-10-11-8(7)12/h1-4H,(H,11,12)

InChI Key

XDECIMXTYLBMFQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)C=NNC2=O

Canonical SMILES

C1=CC2=C(C=C1Cl)C=NNC2=O

6-Chlorophthalazin-1-ol (also known as 6-chloro-1(2H)-phthalazinone) is a highly functionalized heterocyclic building block characterized by a phthalazinone core and a specifically positioned chlorine atom at the C6 position [1]. This bifunctional scaffold provides an ideal platform for orthogonal functionalization, particularly via chlorodehydroxylation at C1 to yield 1,6-dichlorophthalazine, followed by sequential nucleophilic aromatic substitution and cross-coupling reactions [1]. In industrial and pharmaceutical procurement, it is primarily valued as a high-efficiency precursor for complex active pharmaceutical ingredients (APIs), such as p38 MAP kinase inhibitors, and as a critical reference standard (Hydralazine Impurity 11) for regulatory quality control . Its predictable reactivity profile makes it a superior starting material for large-scale, multi-step synthetic campaigns compared to more heavily halogenated or unsubstituted analogs [1].

Substituting 6-chlorophthalazin-1-ol with alternative halogenated phthalazines (e.g., 2-chloro-6-bromophthalazine) or unsubstituted phthalazin-1-ol severely compromises both synthetic efficiency and analytical precision [1]. In API manufacturing, utilizing more advanced di-halogenated building blocks often necessitates low-yielding downstream chiral resolution and suffers from limited commercial availability, driving up raw material costs [1]. Conversely, starting from the 6-chloro-1-ol scaffold allows for a streamlined, stereocontrolled synthetic sequence that avoids late-stage chromatographic bottlenecks [1]. Furthermore, in the context of generic drug manufacturing, failing to procure the exact 6-chlorophthalazin-1-ol standard prevents the accurate quantification of specific process-related impurities, leading to incomplete impurity profiling that can jeopardize ANDA or DMF regulatory submissions.

Superior Overall Yield in Multi-Step API Synthesis

Process development studies for a p38 MAP kinase inhibitor demonstrated that utilizing 6-chlorophthalazin-1-ol as the primary starting material significantly outperforms the original medicinal chemistry route[1]. The optimized 4-step sequence—comprising chlorodehydroxylation, enantioselective nucleophilic substitution, Suzuki coupling, and amide coupling—achieved a 45% overall yield [1]. In direct contrast, the first-generation synthesis relying on the more advanced building block 2-chloro-6-bromophthalazine yielded only 33% overall [1].

Evidence DimensionOverall synthetic yield over 4 steps
Target Compound Data45% overall yield
Comparator Or Baseline2-chloro-6-bromophthalazine (33% overall yield)
Quantified Difference36% relative increase in overall yield (12 percentage points absolute)
ConditionsKilogram-scale multi-step synthesis of p38 MAP kinase inhibitor (S)-2

A 36% relative increase in overall yield drastically reduces raw material consumption and manufacturing costs for commercial API production.

Elimination of Late-Stage Chiral Chromatography

The bifunctional nature of 6-chlorophthalazin-1-ol allows for its conversion to 1,6-dichlorophthalazine, which can undergo direct, stereospecific displacement with enantiomerically pure alcohols (e.g., (S)-1,1,1-trifluoropropan-2-ol) under phase-transfer catalysis conditions[1]. This strategic route bypasses the racemic ether formation required when using alternative halogenated phthalazines[1]. Consequently, the 6-chlorophthalazin-1-ol route completely eliminates the need for late-stage chiral preparative chromatography (SFC with Chiralpak AD), which was a major bottleneck in the baseline synthetic route [1].

Evidence DimensionDownstream purification requirement
Target Compound DataDirect enantioselective isolation (no chiral chromatography required)
Comparator Or BaselineFirst-generation route (required chiral SFC resolution of racemic intermediates)
Quantified Difference100% elimination of late-stage chiral chromatographic resolution
ConditionsLarge-scale process development for chiral ether formation

Removing chiral chromatography from the downstream process drastically reduces solvent waste, cycle time, and scale-up costs, enabling viable kilogram-scale production.

Regulatory Utility as a Specific Hydralazine Impurity Standard

In the manufacturing of the generic antihypertensive drug Hydralazine, the presence of chlorinated precursors can lead to specific process-related impurities . 6-Chlorophthalazin-1-ol is officially designated as Hydralazine Impurity 11 . Procuring this exact compound as a certified reference standard allows analytical chemists to accurately quantify its presence and its downstream derivatives via HPLC/LC-MS . Generic baseline assays lacking this specific standard cannot resolve or quantify this exact structural variant, which is critical for comprehensive impurity profiling.

Evidence DimensionAnalytical quantification capability
Target Compound DataEnables exact quantification of Hydralazine Impurity 11
Comparator Or BaselineGeneric impurity assays lacking the specific 6-chloro standard
Quantified DifferenceTransition from unquantifiable unknown peaks to fully validated impurity quantification
ConditionsHPLC/LC-MS method validation for ANDA/DMF filings

Procuring the exact reference standard is essential for meeting strict regulatory requirements for impurity profiling in generic API submissions.

Kilogram-Scale Synthesis of Phthalazine-Based Kinase Inhibitors

Due to its proven ability to increase overall multi-step yields by 36% relative to advanced di-halogenated building blocks, 6-chlorophthalazin-1-ol is the optimal starting material for the commercial-scale synthesis of p38 MAP kinase inhibitors and related targeted therapies[1]. Its predictable reactivity in chlorodehydroxylation and subsequent Suzuki couplings ensures robust, scalable manufacturing[1].

Enantioselective API Process Development

In synthetic routes requiring the introduction of chiral alkoxide side chains, this compound allows for direct stereospecific displacement after conversion to 1,6-dichlorophthalazine [1]. This makes it highly valuable for process chemists looking to design routes that avoid expensive and time-consuming late-stage chiral preparative chromatography [1].

Regulatory Quality Control for Hydralazine Manufacturing

As the designated Hydralazine Impurity 11, this compound is indispensable for analytical laboratories conducting quality control, stability testing, and method validation . It enables the precise identification and quantification of process-related impurities required for successful ANDA and DMF regulatory filings.

XLogP3

1.4

Wikipedia

6-Chlorophthalazin-1-ol

Dates

Last modified: 08-16-2023

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